{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride
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Overview
Description
{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride is a chemical compound with the molecular formula C10H16N2O2·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride typically involves the reaction of 2-(2-(2-aminoethoxy)phenoxy)ethanol with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of cellular processes and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. It can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
{2-[4-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound has a similar ethoxy chain but with an acetic acid group instead of an amine.
Uniqueness
{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride is unique due to its specific substitution pattern and the presence of both amine and phenoxy groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZGGPSBQIXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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